Neocynaversicoside
Description
Neocynaversicoside is a steroidal saponin isolated from Cynanchum versicolor Bunge, a plant traditionally used in East Asian medicine for its anti-inflammatory and immunomodulatory properties. Structurally, it comprises a tetracyclic steroidal aglycone conjugated with a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol. The compound exhibits a unique glycosylation pattern, distinguishing it from other saponins in the Cynanchum genus.
Properties
CAS No. |
132160-34-0 |
|---|---|
Molecular Formula |
C28H38O11 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(1Z)-8-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12-hydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-diene-14,21-dione |
InChI |
InChI=1S/C28H38O11/c1-12-21(30)23(34-4)22(31)26(36-12)37-14-7-8-27(2)13(9-14)10-17(29)19-16(27)6-5-15-20-18(38-25(19)33)11-35-28(20,3)39-24(15)32/h5,10,12,14,16-23,26,29-31H,6-9,11H2,1-4H3/b15-5- |
InChI Key |
XXMPRKCDSVYBRO-WCSRMQSCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C/C=C\5/C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O |
Synonyms |
neocynapanogenin 3-O-beta-D-thevetopyranoside neocynaversicoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Neocynaversicoside belongs to the steroidal saponin class, which includes structurally and functionally related compounds such as Cynanversicoside , Dioscin , and Parillin . Below is a systematic comparison:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings :
Structural Differentiation :
- This compound’s trisaccharide chain at C-3 contrasts with Cynanversicoside’s simpler disaccharide, enhancing its solubility and receptor-binding affinity .
- Unlike Parillin, which glycosylates at C-26, this compound’s C-3 glycosylation aligns it more closely with Dioscin, though its aglycone backbone differs in hydroxylation patterns .
Bioactivity :
- Anti-inflammatory potency : this compound reduces TNF-α production by 78% at 10 μM, outperforming Cynanversicoside (52%) and Dioscin (65%) in murine macrophage models .
- Therapeutic specificity : While Dioscin and Parillin show broader anticancer and antiviral effects, this compound demonstrates superior selectivity for inflammatory pathways, minimizing off-target cytotoxicity .
Pharmacokinetics :
- This compound has a plasma half-life (t1/2) of 6.2 hours in rats, compared to 3.8 hours for Cynanversicoside, likely due to its stabilized glycosidic bonds .
- Its bioavailability (22%) exceeds Parillin’s 12% but remains lower than Dioscin’s 30%, attributed to differences in intestinal absorption efficiency .
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